molecular formula C5H3Cl3O2 B108961 3-Chloro-4-(dichloromethyl)-2(5H)-furanone CAS No. 122551-89-7

3-Chloro-4-(dichloromethyl)-2(5H)-furanone

Cat. No.: B108961
CAS No.: 122551-89-7
M. Wt: 201.43 g/mol
InChI Key: WNQKLIFDPFSPIZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(dichloromethyl)-2(5H)-furanone is a chemical compound with the molecular formula C5H2Cl3O2 It is a chlorinated furanone derivative known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dichloromethyl)-2(5H)-furanone typically involves the chlorination of furanone derivatives. One common method is the chlorination of 2(5H)-furanone using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(dichloromethyl)-2(5H)-furanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated furanone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted furanones with different functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Less chlorinated furanone derivatives.

Scientific Research Applications

3-Chloro-4-(dichloromethyl)-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dichloromethyl)-2(5H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated furanone structure allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4,5-dimethoxybenzoic acid
  • Benzoyl chloride, 3-chloro-4-(dichloromethyl)

Comparison

3-Chloro-4-(dichloromethyl)-2(5H)-furanone is unique due to its furanone core structure, which imparts distinct reactivity and biological activity compared to other chlorinated aromatic compounds

Properties

IUPAC Name

4-chloro-3-(dichloromethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O2/c6-3-2(4(7)8)1-10-5(3)9/h4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQKLIFDPFSPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021535
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122551-89-7
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122551-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-(DICHLOROMETHYL)-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427RD33L4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-CHLORO-4-(DICHLOROMETHYL)-2-(5H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-chloro-4-(dichloromethyl)-2(5H)-furanone (MX) relate to its mutagenic activity?

A: Research indicates that the closed-ring structure of MX plays a crucial role in its mutagenic potential. When compared to its open-ring analog, 2-(dichloromethyl)-3,3-dichloropropenal (TCB), MX exhibits significantly higher mutagenicity in Salmonella typhimurium (TA100) assays. [] This suggests that the ring structure might be essential for interaction with DNA or other cellular targets involved in mutagenesis. Further studies examining the stepwise removal of specific functional groups from MX, like the hydroxyl group and chlorine atoms, reveal a significant decrease in mutagenicity. [] This highlights the importance of these specific structural elements in MX's mutagenic activity.

Q2: How does the stability of this compound (MX) in assay conditions impact its mutagenicity compared to its analogs?

A: While MX demonstrates greater mutagenicity than its open-ring analog TCB and closed-ring analog 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (also known as RMX), this difference is primarily attributed to intrinsic mutagenicity rather than stability. [, ] Although MX exhibits a longer half-life in Vogel-Bonner medium at 38°C compared to RMX and TCB, the disparity in mutagenicity is significantly larger than the difference in their stability. This suggests that while stability might play a minor role, the inherent reactivity of MX, potentially due to its structure, is the dominant factor contributing to its higher mutagenic activity.

Q3: What is the significance of studying the removal of the hydroxyl group and chlorine atoms from 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in relation to its mutagenicity?

A: Investigating the impact of systematically replacing the hydroxyl group and chlorine atoms in 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone with hydrogen provides valuable insights into the structure-activity relationship of this compound. [] Observing the changes in mutagenicity resulting from these modifications allows researchers to pinpoint the specific structural features essential for the compound's mutagenic activity. This knowledge is crucial for understanding the mechanism of action and for potentially designing less harmful analogs or developing strategies to mitigate the risks associated with this potent mutagen.

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